molecular formula C19H13ClO3S B11588299 4-(4-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one

4-(4-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one

Cat. No.: B11588299
M. Wt: 356.8 g/mol
InChI Key: WDVCFSNICJVORF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4-chlorophenyl)-5-hydroxy-7,8-dimethyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one involves several steps. One common method starts with the selective nitration of 6-hydroxybenzo[d][1,3]oxathiol-2-one, followed by reduction to form an amino intermediate. This intermediate is then subjected to coupling reactions with various benzaldehydes and heteroaromatic aldehydes to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-(4-Chlorophenyl)-5-hydroxy-7,8-dimethyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-hydroxy-7,8-dimethyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with dopamine D2 and serotonin 5-HT2 receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity in the brain, which is essential for its potential antipsychotic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H13ClO3S

Molecular Weight

356.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-hydroxy-7,8-dimethylbenzo[g][1,3]benzoxathiol-2-one

InChI

InChI=1S/C19H13ClO3S/c1-9-7-13-14(8-10(9)2)17-18(24-19(22)23-17)15(16(13)21)11-3-5-12(20)6-4-11/h3-8,21H,1-2H3

InChI Key

WDVCFSNICJVORF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC=C(C=C4)Cl)SC(=O)O3

Origin of Product

United States

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